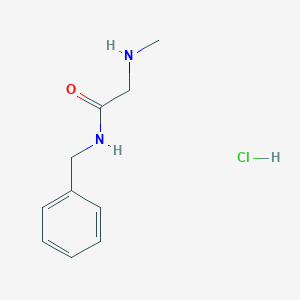
N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride
Descripción general
Descripción
N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride (NBEPD) is an organic compound that is used in a variety of scientific research applications. It is a type of amine, which is a derivative of an amino acid, and is often used in organic synthesis reactions. NBEPD is an important research tool, as it can be used to investigate biochemical and physiological effects and can be used to study the mechanisms of action of certain compounds.
Aplicaciones Científicas De Investigación
1. Diuretic Activities
Etozolin, a diuretic compound, has been studied for its diuretic activities compared to a benzothiazide. It was found to have a dose-dependent diuretic effect, showing significant sodium and chloride excretion compared to placebo, indicating its potential application in treating conditions requiring diuresis (Biamino, 1977).
2. Neuroprotective Effects
A platelet-activating factor (PAF) antagonist, E5880, which includes a piperidine structure similar to N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride, was investigated for its effects on cerebrovascular complications following subarachnoid hemorrhage. It demonstrated significant neuroprotective effects by inhibiting cerebral circulation time prolongation and basilar artery constriction (Abe et al., 2002).
3. Carcinogenicity and Toxicity Studies
Compounds structurally related to N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride, such as 3,3'-Dimethylbenzidine Dihydrochloride, were evaluated for toxicity and carcinogenicity. It was found that the compound is carcinogenic for rats, indicating the importance of evaluating the related compounds for such properties as well (Morgan et al., 1991).
4. Chemopreventive Effects
The study on piperine, which contains a piperidine structure, demonstrated its potential chemopreventive effects. Piperine effectively inhibited benzo(a)pyrene-induced lung carcinogenesis in albino mice, suggesting the potential of piperidine derivatives in cancer prevention (Selvendiran et al., 2004).
5. Chemokine Receptor Antagonism
Small molecule antagonists, including piperidine derivatives, were studied for their ability to inhibit chemokine receptor CCR3, which is implicated in allergic diseases like asthma and allergic rhinitis. Piperidine derivatives were identified as high-affinity antagonists, indicating their potential therapeutic applications in treating allergic conditions (Willems & IJzerman, 2009).
Propiedades
IUPAC Name |
N-benzyl-N-ethylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13;;/h3-5,7-8,14-15H,2,6,9-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANFHSPHDXDODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-ethyl-3-piperidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride](/img/structure/B1424077.png)





